1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-23-13-15(19-4-2-3-5-20(19)23)10-21(26)25-16-6-7-17(25)12-18(11-16)24-9-8-22-14-24/h2-5,8-9,13-14,16-18H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWCCQUBCDRVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an anti-infective agent and its interactions with various biological targets.
Chemical Structure
The compound features a bicyclic structure combined with an imidazole moiety, which is known for its biological significance. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable activity against various pathogens, including fungi and bacteria. Its mechanism of action is primarily attributed to its ability to interfere with cellular processes in target organisms.
Antifungal Activity
Studies have demonstrated that derivatives of the imidazole-containing compounds possess significant antifungal properties. For instance, related compounds have shown higher efficacy against Candida albicans compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values are critical in evaluating these activities.
The proposed mechanism of action for this compound involves the disruption of fungal cell membrane integrity and interference with essential metabolic pathways. Specifically, the imidazole ring is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Case Studies
Case Study 1: Antifungal Efficacy
In a comparative study involving various imidazole derivatives, the compound demonstrated superior antifungal activity against clinical isolates of Candida species. The results indicated that it could serve as a viable alternative to existing treatments, especially in cases of resistance.
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the SAR of similar azabicyclo compounds revealed that modifications to the side chains significantly influenced biological activity. For example, altering the substituents on the indole moiety enhanced both potency and selectivity towards fungal targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
